molecular formula C11H15BrClN B176076 4-(2-Bromophenyl)piperidine hydrochloride CAS No. 1198285-51-6

4-(2-Bromophenyl)piperidine hydrochloride

Cat. No.: B176076
CAS No.: 1198285-51-6
M. Wt: 276.6 g/mol
InChI Key: YTHWIDOATOABMO-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)piperidine hydrochloride is an organic compound with the molecular formula C11H14BrN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

Scientific Research Applications

4-(2-Bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation: Piperidones or other oxidized derivatives.

    Reduction: Reduced piperidines with different substituents.

    Coupling: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopiperidine: A related compound with a similar structure but lacking the phenyl group.

    2-Bromobenzylamine: Contains a bromophenyl group but differs in the amine structure.

    Piperidine Derivatives: Various piperidine-based compounds with different substituents and functional groups.

Uniqueness

4-(2-Bromophenyl)piperidine hydrochloride is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

4-(2-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHWIDOATOABMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620372
Record name 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-51-6
Record name 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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